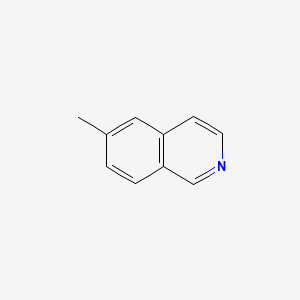

6-Méthylisoquinoléine

Vue d'ensemble

Description

6-Methylisoquinoline is a compound that belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-methylisoquinoline, they do provide insights into various derivatives and structurally related compounds, which can help infer some aspects of 6-methylisoquinoline's chemistry and applications.

Synthesis Analysis

The synthesis of isoquinoline derivatives is a topic of interest due to their pharmacological properties. For instance, the synthesis of 6-amino-8-methylquinolone derivatives has been reported to enhance antibacterial activity, especially against Gram-positive bacteria . Another study describes the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomer through a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . Additionally, a novel method for introducing a methyl group at C1 of isoquinolines has been developed, which was applied in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . These studies highlight the diverse synthetic strategies that can be employed to modify the isoquinoline scaffold, which could be applicable to the synthesis of 6-methylisoquinoline.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The crystal structure of norcoclaurine-6-O-methyltransferase, an enzyme involved in the synthesis of benzylisoquinoline alkaloids, provides insights into the enzyme's substrate specificity and active site structure . An X-ray study of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reveals the conformation of the six-membered hetero ring and intermolecular hydrogen bonding . These structural analyses are important for understanding the reactivity and interaction of isoquinoline derivatives with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are essential for their functionalization. The palladium-catalyzed cyclization of 2-heteroyl-1-methylene-1,2,3,4-tetrahydroisoquinolines is an example of a reaction that allows the construction of functionalized five- or six-membered heterocyclic rings . The study on 1,2,3-triazole-mediated synthesis of 1-methyleneisoquinolines demonstrates a metal-free synthesis approach that can be used to create a series of isoquinolines and imidazo[5,1-a]isoquinolines . These reactions are indicative of the versatility of isoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the presence of methoxy groups and the tetrahydroisoquinoline moiety in certain derivatives has been associated with anticonvulsant effects . The synthesis of cyclopenta[f]isoquinoline derivatives designed to bind specifically to native DNA also highlights the importance of specific functional groups in determining the binding properties of these molecules . These properties are essential for the development of isoquinoline-based drugs and for understanding their mechanism of action.

Applications De Recherche Scientifique

Synthèse de l'isoquinoléine et de ses dérivés

Les isoquinoléines constituent une classe importante d'alcaloïdes naturels, qui présentent un large éventail d'activités biologiques . Par conséquent, le développement de nouvelles méthodes pour la synthèse efficace de l'isoquinoléine et de ses dérivés, y compris la 6-Méthylisoquinoléine, a suscité un intérêt considérable de la part des chimistes et des pharmacologues .

Processus sans catalyseur dans l'eau

La synthèse de l'isoquinoléine et de ses dérivés, y compris la this compound, peut être réalisée par des processus sans catalyseur dans l'eau . Cette méthode est respectueuse de l'environnement et économique, ce qui en fait une approche prometteuse pour la production à grande échelle .

Candidats médicaments

Les dérivés de l'isoquinoléine, y compris la this compound, sont des candidats médicaments prometteurs en raison de leur large éventail d'activités biologiques . Ils sont utilisés comme composants d'anti-cancéreux, d'anti-paludiques et d'autres médicaments .

Industrie des colorants

Les dérivés de l'isoquinoléine, y compris la this compound, ont des applications dans l'industrie des colorants . Leurs structures chimiques uniques les rendent adaptées à la création d'une variété de colorants vibrants et durables .

Source primaire de carbone dans la culture de Pseudomonas putida QP1

La this compound peut être utilisée comme source primaire de carbone dans la culture de Pseudomonas putida QP1 . Cette application est particulièrement utile dans les processus biotechnologiques où Pseudomonas putida QP1 est utilisé pour la biodégradation ou la biosynthèse .

Synthèse de colorants quinolinium fluorescents sensibles aux halogénures

La this compound a été utilisée dans la synthèse de colorants quinolinium fluorescents sensibles aux halogénures . Ces colorants sont utiles dans diverses applications de recherche, y compris l'étude du transport des halogénures dans les systèmes biologiques .

Sondes fluorescentes pour la détermination du chlorure dans les systèmes biologiques

La this compound peut être utilisée pour créer des sondes fluorescentes pour la détermination du chlorure dans les systèmes biologiques . Ceci est particulièrement utile dans les études physiologiques et pathologiques où la concentration en chlorure joue un rôle crucial .

Biodégradation par une culture de Pseudomonas putida dégradant la quinoléine

La this compound subit une biodégradation par une culture de Pseudomonas putida dégradant la quinoléine . Cette propriété fait de la this compound un candidat potentiel pour la biorémediation des environnements contaminés par la quinoléine .

Safety and Hazards

Mécanisme D'action

Target of Action

It is a type of aromatic organic compound

Biochemical Pathways

It’s possible that this compound could interact with multiple pathways due to its aromatic nature, but specific pathways and downstream effects are currently unknown .

Pharmacokinetics

Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .

Result of Action

As an aromatic compound, it may have various effects depending on its specific targets and mode of action .

Analyse Biochimique

Biochemical Properties

6-Methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-Methylisoquinoline and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, 6-Methylisoquinoline has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the catabolism of neurotransmitters .

Cellular Effects

6-Methylisoquinoline exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 6-Methylisoquinoline has been found to alter the metabolic flux of certain pathways, leading to changes in the levels of key metabolites . These effects can result in altered cell function and potentially impact cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 6-Methylisoquinoline involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, 6-Methylisoquinoline has been shown to inhibit monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the overall biochemical and cellular effects of 6-Methylisoquinoline.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methylisoquinoline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to 6-Methylisoquinoline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 6-Methylisoquinoline vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-Methylisoquinoline can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid potential toxicity while achieving the desired biochemical outcomes.

Metabolic Pathways

6-Methylisoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methylisoquinoline, leading to the formation of various metabolites that can participate in further biochemical reactions. The compound can also influence the metabolic flux of other pathways, such as those involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for elucidating the overall biochemical impact of 6-Methylisoquinoline.

Transport and Distribution

The transport and distribution of 6-Methylisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 6-Methylisoquinoline can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biochemical effects.

Subcellular Localization

6-Methylisoquinoline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These subcellular interactions are important for understanding the precise biochemical mechanisms of 6-Methylisoquinoline.

Propriétés

IUPAC Name |

6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEJLOXOMBAXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195199 | |

| Record name | 6-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42398-73-2 | |

| Record name | 6-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42398-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042398732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZAG75WYA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

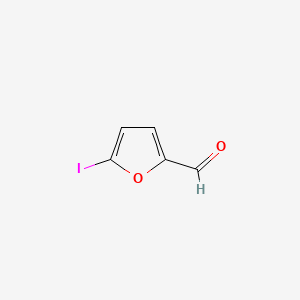

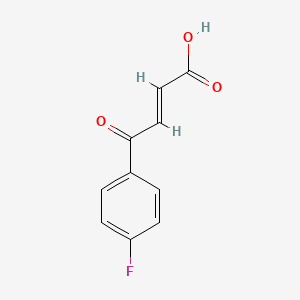

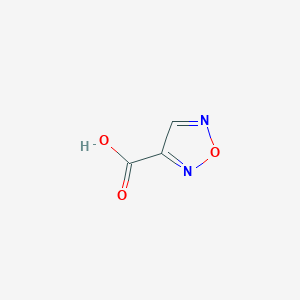

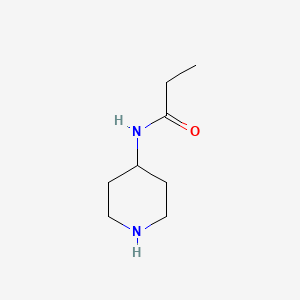

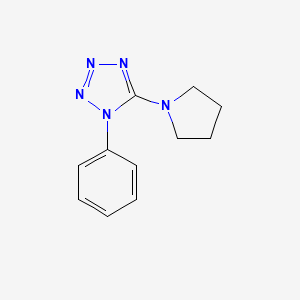

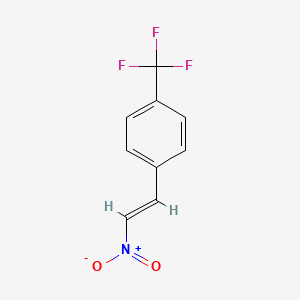

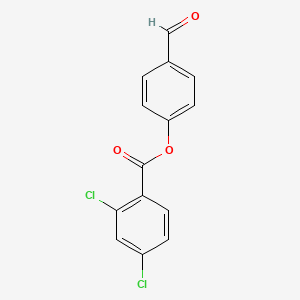

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

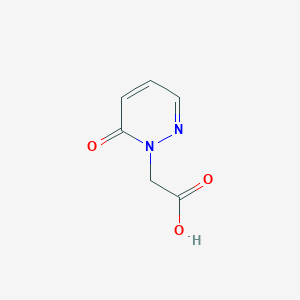

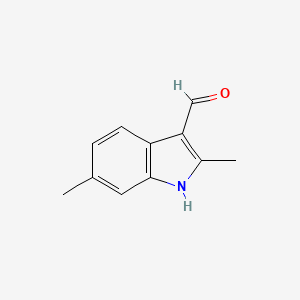

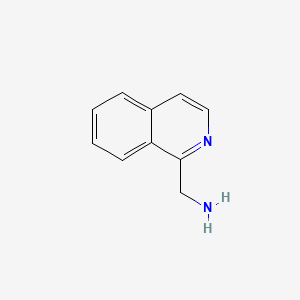

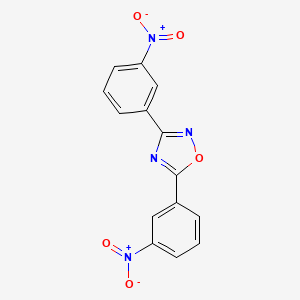

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 6-methylisoquinoline as highlighted in recent research?

A1: Recent research has identified 6-methylisoquinoline (6-MIQ) as a novel aryl hydrocarbon receptor (AHR) modulator []. AHR is a protein involved in various cellular processes, including detoxification and immune response. While the exact mechanism of interaction between 6-MIQ and AHR is still under investigation, studies have shown that 6-MIQ can modulate AHR target gene expression []. This discovery suggests potential applications of 6-MIQ or its derivatives in developing therapies targeting AHR-mediated pathways.

Q2: Can you elaborate on the research regarding the synthesis and application of 6-methylisoquinoline derivatives in medicinal chemistry?

A2: Researchers have successfully synthesized cribrostatin 6, a potent bioactive compound containing the 6-methylisoquinoline moiety []. Cribrostatin 6 exhibits significant antimicrobial activity against various bacteria and fungi []. This finding highlights the potential of 6-methylisoquinoline derivatives as promising candidates for developing novel antimicrobial agents.

Q3: Have any studies investigated the presence and potential benefits of 6-methylisoquinoline in natural sources?

A3: Yes, studies have identified 6-methylisoquinoline (6-MIQ) in white button mushrooms (Agaricus bisporus) []. Interestingly, feeding mice with white button mushrooms led to decreased expression of AHR target genes in their intestines, suggesting a potential link between 6-MIQ and its AHR modulatory effects in a dietary context []. This finding opens avenues for exploring the potential health benefits associated with consuming 6-MIQ-containing foods.

Q4: What analytical techniques were employed to identify and characterize 6-methylisoquinoline in these studies?

A4: Researchers utilized a combination of advanced analytical techniques to isolate and characterize 6-methylisoquinoline. High-performance liquid chromatography (HPLC) was employed for the initial fractionation of the compound from complex matrices such as mushroom extracts []. Further identification and structural confirmation were achieved through ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [], providing precise molecular weight information and fragmentation patterns characteristic of 6-methylisoquinoline.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)